An In-depth Technical Guide to Methyl 5-bromo-2-oxoindoline-7-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 5-bromo-2-oxoindoline-7-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-oxoindoline-7-carboxylate is a halogenated heterocyclic compound featuring the versatile 2-oxoindoline (or oxindole) scaffold. This core structure is a privileged motif in medicinal chemistry, forming the basis of numerous biologically active molecules and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the 5-position and a methyl carboxylate group at the 7-position significantly influences the molecule's electronic properties and provides synthetic handles for further chemical modifications. This guide offers a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 5-bromo-2-oxoindoline-7-carboxylate, positioning it as a valuable building block in drug discovery and organic synthesis. The oxindole core, in particular, is a cornerstone in the development of kinase inhibitors for oncology.[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Methyl 5-bromo-2-oxoindoline-7-carboxylate is fundamental for its application in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 898747-32-5 | [3][4][5][6] |
| Molecular Formula | C₁₀H₈BrNO₃ | [3][4][7] |
| Molecular Weight | 270.08 g/mol | [3] |
| Appearance | Solid | [7] |
| Boiling Point (Predicted) | 441.9 ± 45.0 °C | [3] |
| Density (Predicted) | 1.635 ± 0.06 g/cm³ | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of Methyl 5-bromo-2-oxoindoline-7-carboxylate. Representative data is provided below:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals would correspond to the aromatic protons, the methylene protons of the oxindole ring, and the methyl ester protons.[8]
-
IR (Infrared) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretch of the lactam, the C=O stretch of the lactam and the ester, and C-H and C=C stretches of the aromatic ring.[8]
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. The spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern indicative of the presence of a bromine atom.[8]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of Methyl 5-bromo-2-oxoindoline-7-carboxylate is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for related oxindole derivatives. A common strategy involves the cyclization of a suitably substituted aniline derivative.
A potential precursor for the synthesis is a derivative of methyl 2-aminobenzoate, such as methyl 2-amino-5-bromobenzoate.[9] The synthesis of related 2-oxoindoline-6-carboxylates often involves the reaction of a substituted nitro-aromatic compound with dimethyl malonate, followed by reductive cyclization.[10]
Below is a proposed synthetic workflow:
Caption: Proposed general synthetic workflow for Methyl 5-bromo-2-oxoindoline-7-carboxylate.
Reactivity
The reactivity of Methyl 5-bromo-2-oxoindoline-7-carboxylate is governed by its key functional groups: the oxindole ring system, the bromine substituent, and the methyl ester.
-
N-H Acidity and N-Alkylation: The lactam N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation reactions. This provides a straightforward method for introducing substituents at the 1-position of the oxindole ring.[11][12]
-
Electrophilic Aromatic Substitution: The electron-donating nature of the nitrogen atom activates the aromatic ring towards electrophilic substitution. However, the presence of the electron-withdrawing bromine and carboxylate groups will direct incoming electrophiles.
-
Reactions at the C3 Methylene Group: The methylene group adjacent to the carbonyl (C3) is activated and can undergo various reactions. It can be deprotonated to form an enolate, which can then react with electrophiles. It can also undergo condensation reactions with aldehydes and ketones.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, significantly expanding the chemical diversity of derivatives.
-
Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common transformation in the synthesis of biologically active molecules.
Caption: Key reaction sites on Methyl 5-bromo-2-oxoindoline-7-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
The 2-oxoindoline scaffold is a well-established pharmacophore, particularly in the field of oncology. Many small-molecule kinase inhibitors feature this core structure.[2] Methyl 5-bromo-2-oxoindoline-7-carboxylate serves as a valuable intermediate in the synthesis of such compounds.[13][][15]
The bromine atom at the 5-position allows for the introduction of various substituents via cross-coupling reactions, which can be crucial for modulating kinase selectivity and potency. The ester at the 7-position can be converted to an amide, which can participate in hydrogen bonding interactions with the target protein.
While a specific drug synthesized directly from Methyl 5-bromo-2-oxoindoline-7-carboxylate is not prominently featured in the reviewed literature, its structural motifs are present in numerous patented compounds and clinical candidates. Its utility lies in its potential to be elaborated into more complex molecules targeting a variety of protein kinases.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 5-bromo-2-oxoindoline-7-carboxylate.
Hazard Identification
Based on supplier safety data, the compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[16]
-
H319: Causes serious eye irritation.[16]
-
H335: May cause respiratory irritation.[16]
Precautionary Measures
It is recommended to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[16]
Conclusion
Methyl 5-bromo-2-oxoindoline-7-carboxylate is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its 2-oxoindoline core is a proven pharmacophore, and the presence of orthogonal synthetic handles in the form of a bromine atom and a methyl ester allows for the generation of diverse chemical libraries. While further studies are needed to fully elucidate its reactivity and to develop optimized synthetic protocols, this compound represents a valuable tool for researchers and scientists engaged in the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibition.
References
-
methyl 5‐bromo‐2‐oxo‐2,3‐dihydro‐1h‐indole‐7‐carboxylate. ChemBK. Available from: [Link]
-
Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
- Yamai Y, et al. SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
-
N-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Methyl 5-bromo-2-oxoindoline-7-carboxylate. American Elements. Available from: [Link]
-
Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. 2022. Available from: [Link]
- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. 2023;13(23):15595-15637.
-
Pharma API Intermediates. Pharma Noble Chem Ltd. Available from: [Link]
-
Advanced Drug Intermediates manufacturers in India. Bio-Synth. Available from: [Link]
-
Methyl 5-bromo-2-oxoindoline-7-carboxylate. American Elements. Available from: [Link]
-
Methyl 5-amino-2-bromobenzoate. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. 2016;21(11):1554.
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU. 2005.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. 2019;24(1):159.
-
Methyl 2-[(Z)-5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbodithioate. National Institutes of Health. Available from: [Link]
Sources
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. 898747-32-5|Methyl 5-bromo-2-oxoindoline-7-carboxylate|BLD Pharm [bldpharm.com]
- 7. americanelements.com [americanelements.com]
- 8. methyl 5-bromo-2-oxoindoline-7-carboxylate(898747-32-5) 1H NMR spectrum [chemicalbook.com]
- 9. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 15. Advanced Drug Intermediates | Intermediated Manufacturers and Suppliers in India [bio-synth.in]
- 16. WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents [patents.google.com]
